molecular formula C16H18O4 B5768213 4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5768213
M. Wt: 274.31 g/mol
InChI Key: SYKPRWATISQZRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as methoxyeticyclidine (MEC), is a novel psychoactive substance that belongs to the class of arylcyclohexylamines. MEC has gained attention in recent years due to its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

MEC acts as an NMDA receptor antagonist by blocking the binding of glutamate to the receptor. This results in a decrease in the activity of the receptor, which leads to a decrease in the release of neurotransmitters such as dopamine and serotonin. The decrease in the release of these neurotransmitters is thought to be responsible for the antidepressant and anxiolytic effects of MEC.
Biochemical and Physiological Effects:
MEC has been found to have a number of biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. MEC has also been found to increase the density of dendritic spines, which are structures that are involved in the transmission of signals between neurons. These effects suggest that MEC may have potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MEC in lab experiments is that it is a relatively novel compound, which means that there is still much to be discovered about its mechanism of action and potential therapeutic applications. However, one limitation of using MEC in lab experiments is that it is a psychoactive substance, which means that it may have potential safety concerns.

Future Directions

There are a number of future directions for the study of MEC. One direction is to further investigate its potential therapeutic applications in the treatment of depression, anxiety, and PTSD. Another direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to investigate the safety and toxicity of MEC, as well as its potential for abuse.

Synthesis Methods

The synthesis of MEC involves the reaction of 4-ethoxy-3-methoxyphenylacetonitrile with cyclohexanone in the presence of sodium ethoxide and acetic acid. The resulting product is then reduced using lithium aluminum hydride to yield MEC. The purity and yield of MEC can be improved through recrystallization and chromatography techniques.

Scientific Research Applications

MEC has been studied for its potential therapeutic applications in the field of neuroscience. It has been found to exhibit N-methyl-D-aspartate (NMDA) receptor antagonism, which is a mechanism of action that is similar to that of ketamine. NMDA receptor antagonists have been found to have potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

4-ethoxy-3-methoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-3-19-15-13(18-2)9-8-11-10-6-4-5-7-12(10)16(17)20-14(11)15/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKPRWATISQZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.